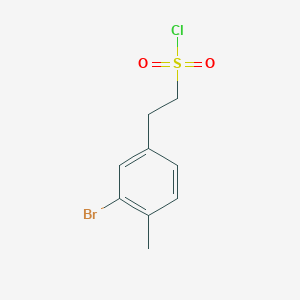

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride

Description

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position, connected via an ethane chain to a sulfonyl chloride (–SO₂Cl) group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing molecules. Its molecular formula is C₉H₉BrClO₂S, with a calculated molecular weight of 296.58 g/mol. The bromine and methyl substituents confer distinct electronic and steric properties, influencing reactivity and stability .

Properties

Molecular Formula |

C9H10BrClO2S |

|---|---|

Molecular Weight |

297.60 g/mol |

IUPAC Name |

2-(3-bromo-4-methylphenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H10BrClO2S/c1-7-2-3-8(6-9(7)10)4-5-14(11,12)13/h2-3,6H,4-5H2,1H3 |

InChI Key |

LUKMZTHDFUGLRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CCS(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride typically involves the following steps:

Bromination: The starting material, 4-methylphenyl ethane, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the meta position relative to the methyl group.

Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene ring can participate in further electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or chlorine (Cl2) for chlorination are used under acidic conditions.

Major Products

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Nitrated or Halogenated Derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.

Chemical Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The bromine and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Research Findings and Challenges

Biological Activity

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-bromo-4-methylphenol with ethanesulfonyl chloride. The reaction conditions can vary, but generally involve the use of a base to facilitate the formation of the sulfonamide bond. The resulting compound is characterized by its sulfonyl chloride functional group, which is pivotal for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth. The compound's structure suggests potential activity against various bacterial strains. Studies indicate that related compounds exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.24 | Inhibition of folate synthesis |

| Escherichia coli | 3.9 | Inhibition of dihydropteroate synthase |

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown selective cytotoxicity towards cancer cell lines while sparing normal cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer progression.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of a series of sulfonamide derivatives, including this compound. The results showed potent activity against resistant strains such as MRSA, with MIC values comparable to traditional antibiotics .

- Anti-inflammatory Effects : In vitro assays demonstrated that related compounds effectively inhibited COX-1 and COX-2 enzymes, leading to reduced inflammation markers in cellular models .

- Cytotoxicity in Cancer Models : In a study evaluating various sulfonamide derivatives, it was found that certain analogs exhibited IC50 values below 10 μM against several cancer cell lines, indicating strong potential for further development as anticancer agents .

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

A thiourea/NCBSI/HCl system has been demonstrated for synthesizing structurally analogous sulfonyl chlorides. Key parameters include maintaining stoichiometric ratios (e.g., 1:1.2 thiourea to substrate), controlled temperature (0–5°C for chlorination steps), and anhydrous conditions to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (up to 87%) . Optimization may involve adjusting reaction time (12–24 hours) and monitoring intermediates via TLC.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Comprehensive characterization includes:

- 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) and sulfonyl chloride moiety (distinctive splitting patterns).

- Elemental analysis (C, H, N, S) to validate stoichiometry.

- HPLC-MS for purity assessment (retention time matching and molecular ion peaks). Discrepancies in elemental analysis (e.g., sulfur content >28%) may indicate residual solvents or byproducts, necessitating repeated crystallization .

Q. What are the key stability considerations for storing and handling sulfonyl chlorides like this compound?

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage recommendations include:

- Anhydrous conditions (desiccators with P₂O₅).

- Low temperatures (0–4°C) to slow decomposition.

- Inert atmosphere (argon or nitrogen) during handling. Evidence from analogous compounds suggests decomposition rates increase above 25°C, with visible color changes (e.g., yellowing) indicating degradation .

Advanced Research Questions

Q. How does the electronic environment of the 3-Bromo-4-methylphenyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

The electron-withdrawing bromo substituent enhances electrophilicity at the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines). Steric effects from the methyl group may hinder bulkier nucleophiles. Computational studies (DFT) could quantify substituent effects on charge distribution, while kinetic experiments (e.g., varying nucleophile concentrations) can elucidate rate dependencies. Comparative studies with non-brominated analogs (e.g., 4-methylphenyl derivatives) are critical for isolating electronic vs. steric contributions .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) when characterizing derivatives of this compound?

Conflicting NMR data may arise from dynamic processes (e.g., rotamers) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to identify shifting peaks caused by conformational exchange.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography (using SHELX software ) for unambiguous structural confirmation. For example, unexpected downfield shifts in aromatic protons may indicate unintended halogen bonding, requiring crystallographic validation .

Q. In multi-step syntheses using this compound as an intermediate, how can competing side reactions (e.g., sulfonamide formation vs. elimination) be minimized?

To favor sulfonamide formation over elimination:

- Controlled pH : Use mild bases (e.g., NaHCO₃) instead of strong bases to avoid dehydrohalogenation.

- Low temperatures : Maintain reactions below 10°C to suppress elimination pathways.

- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states for nucleophilic attack. Monitoring reaction progress via LC-MS and quenching intermediates at optimal conversion times (e.g., 85–90%) can improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.